2-(1H-Tetrazole-5-yl)-6-methoxyquinoline
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Overview
Description
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is a heterocyclic compound that combines the structural features of tetrazole and quinoline Tetrazoles are known for their high nitrogen content and stability, while quinolines are recognized for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline typically involves the formation of the tetrazole ring followed by its attachment to the quinoline moiety. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. For instance, the reaction of 6-methoxyquinoline-2-carbonitrile with sodium azide in the presence of a catalyst such as zinc chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally benign solvents to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted tetrazole-quinoline derivatives.
Scientific Research Applications
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Tetrazole-5-yl)-6-methoxyquinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazole-5-yl)-3-phenylacrylenenitrile: Another tetrazole derivative with different substituents, used in similar applications.
5-Substituted 1H-Tetrazoles: A broad class of compounds with diverse biological activities.
Uniqueness
2-(1H-Tetrazole-5-yl)-6-methoxyquinoline is unique due to its combined structural features of tetrazole and quinoline, which confer distinct chemical reactivity and biological activity. Its ability to act as a bioisostere for carboxylic acids and its potential for DNA intercalation make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-2-(2H-tetrazol-5-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-8-3-5-9-7(6-8)2-4-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPYSCVYHRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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